2-Fluoro-3-methylbenzamide
Overview
Description
2-Fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H8FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzamide typically involves the following steps:
Amide Condensation: The initial step involves the condensation of 2-fluorobenzoic acid with methylamine to form this compound. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Methylation: The methylation of the amide can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis: The final step involves the hydrolysis of the intermediate product to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reactant ratios, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Oxidation: 2-Fluoro-3-methylbenzoic acid.
Reduction: 2-Fluoro-3-methylbenzylamine.
Scientific Research Applications
2-Fluoro-3-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-Fluorobenzamide: Lacks the methyl group, resulting in different chemical and biological properties.
3-Methylbenzamide: Lacks the fluorine atom, affecting its reactivity and binding affinity.
2-Fluoro-4-methylbenzamide: The position of the methyl group is different, leading to variations in its chemical behavior.
Uniqueness: 2-Fluoro-3-methylbenzamide is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUGAHUMBSWRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662796 | |
Record name | 2-Fluoro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003712-12-6 | |
Record name | 2-Fluoro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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